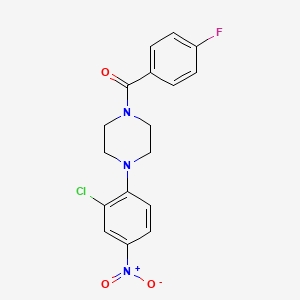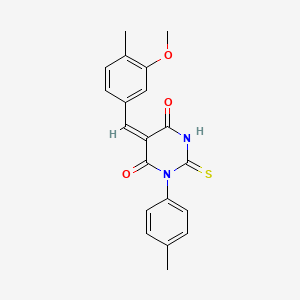![molecular formula C18H25ClN2O2 B5220574 4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CDC or N-(cyclohexylcarbonyl)-4-chloro-3-diethylbenzamide. In
Applications De Recherche Scientifique
CDC has been studied for its potential applications as an inhibitor of the proteasome, a large protein complex involved in the degradation of cellular proteins. Proteasome inhibitors are of interest in cancer research, as they can induce apoptosis (programmed cell death) in cancer cells. CDC has been shown to have potent inhibitory activity against the proteasome, making it a promising candidate for further research in this area.
Mécanisme D'action
The mechanism of action of CDC involves binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of misfolded and damaged proteins within cells, which can trigger apoptosis. Additionally, CDC has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through other mechanisms such as induction of oxidative stress.
Biochemical and Physiological Effects:
CDC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against the proteasome, CDC has been shown to induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell cycle regulation. These effects may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CDC is its potent inhibitory activity against the proteasome, which makes it a valuable tool for studying the role of this complex in cellular processes. However, CDC also has some limitations for lab experiments. For example, it has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on CDC. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CDC. Additionally, further studies are needed to fully understand the mechanisms underlying CDC's anti-cancer properties and to determine its potential for use in cancer therapy. Finally, investigations into the potential off-target effects of CDC and its toxicity profile will be important for its safe and effective use in scientific research.
Méthodes De Synthèse
The synthesis of CDC involves the reaction between 4-chloro-3-nitrobenzoic acid and cyclohexyl isocyanate, followed by reduction of the nitro group with iron powder and subsequent reaction with diethylamine. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
4-chloro-3-(cyclohexanecarbonylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-3-21(4-2)18(23)14-10-11-15(19)16(12-14)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFPYMJHAGIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
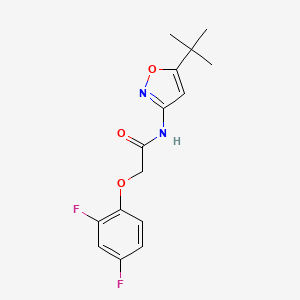
![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
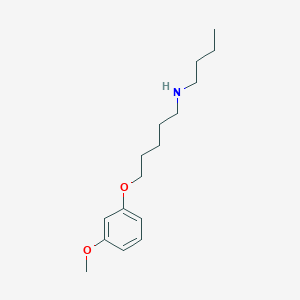
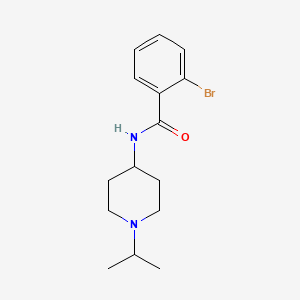
![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)
